5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
"5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" is a synthetic compound known for its unique chemical structure and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" typically involves a multi-step process:
Formation of the Azetidine Ring: : Starting with a suitable precursor, the azetidine ring can be synthesized through cyclization reactions, often using amines and haloalkanes under controlled temperatures.
Integration of the 4-(Methylthio)benzyl Group: : This step might involve the substitution reaction of a benzyl group with a methylthio group, employing appropriate reagents like methylthiolate.
Oxadiazole Ring Formation: : The oxadiazole ring is generally formed through cyclization reactions involving hydrazides and nitriles.
Coupling with Pyridine Ring: : This often involves nucleophilic substitution reactions or cross-coupling reactions using palladium or copper catalysts.
Final Oxalate Formation: : The final compound is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions such as temperature, pressure, solvent choice, and reagent concentrations is crucial. Continuous flow chemistry techniques might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" undergoes various chemical reactions, such as:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : Certain conditions may reduce the oxadiazole ring.
Substitution: : The aromatic rings, particularly the pyridine ring, can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide or osmium tetroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reductions. Solvents such as dichloromethane, acetonitrile, or methanol are commonly used, depending on the specific reaction.
Major Products Formed
The major products from these reactions include oxidized forms of the compound, reduced ring structures, and substituted aromatic derivatives.
Scientific Research Applications
This compound has multiple research applications:
Chemistry: : It's used as a precursor for synthesizing more complex molecules.
Biology: : It may serve as a probe for studying biological pathways due to its ability to interact with various biological molecules.
Industry: : Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" exerts its effects involves interaction with molecular targets such as enzymes or receptors. The azetidine ring, due to its strained nature, and the oxadiazole ring, known for its electron-rich characteristics, can participate in various biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds:
Azetidinyl derivatives: : These are known for their biological activity, but the integration of oxadiazole and pyridine rings in our compound may enhance its stability and reactivity.
Oxadiazole derivatives: : These compounds are generally used in medicinal chemistry; however, the presence of the azetidine ring makes our compound potentially more versatile.
Pyridine derivatives: : Pyridines are common in drugs and agrochemicals; the combined structure of our compound provides a unique chemical space.
Some similar compounds include "4-(4-Methylthio)benzyl azetidine," "3-(Pyridin-3-yl)-1,2,4-oxadiazole," and "Azetidin-3-yl oxadiazole derivatives."
Biological Activity
The compound 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex heterocyclic molecule that incorporates various pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing on various studies and research findings.
Chemical Structure
The chemical formula for this compound is C23H27N3O4S, and its molecular weight is approximately 441.55 g/mol. The unique combination of azetidine, pyridine, and oxadiazole rings contributes to its diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring often exhibit significant antimicrobial properties. A study highlighted that compounds containing this scaffold demonstrated activity against a range of bacteria and fungi. Specifically, derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showcasing promising results .
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to Strong | |
Escherichia coli | Moderate | |
Mycobacterium bovis | Strong inhibition |
Anticancer Activity
The oxadiazole derivatives have also been investigated for their anticancer properties. For instance, studies have shown that compounds similar to the target molecule can induce apoptosis in various cancer cell lines, including prostate and leukemia cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .
Cancer Cell Line | Effect | Reference |
---|---|---|
LNCaP (Prostate) | Significant antiproliferative activity | |
CCRF-CEM (Leukemia) | Induces apoptosis |
Anti-inflammatory Effects
Compounds with the 1,2,4-oxadiazole framework have been noted for their anti-inflammatory properties as well. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .
The biological activities of the compound are primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The oxadiazole ring may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis is facilitated through modulation of signaling pathways such as p53 activation or inhibition of survival signals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway has been suggested as a mechanism for reducing inflammation.
Case Studies
- Antitubercular Activity : A study conducted by Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most potent compounds exhibited strong inhibition against Mycobacterium bovis, indicating a potential application in tuberculosis treatment .
- Neuroprotective Effects : Some derivatives have shown neuroprotective activity in preclinical models, suggesting their potential use in treating neurodegenerative diseases .
Properties
IUPAC Name |
5-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.C2H2O4/c1-24-16-6-4-13(5-7-16)10-22-11-15(12-22)18-20-17(21-23-18)14-3-2-8-19-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOSRXBRIQBBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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